Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Overview
Description
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound with the CAS Number: 500556-93-4 . It has a molecular weight of 212.29 . The IUPAC name for this compound is tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.29 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .Scientific Research Applications
Synthesis of Glutamic Acid Analogue
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has been utilized in the synthesis of glutamic acid analogues. A study describes its synthesis from L-serine, involving a key transannular alkylation step to form the [2.2.1] ring system, leading to the production of a protected glutamate analogue. This synthesis represents a significant contribution to the field of amino acid analogues, offering new possibilities for biochemical and pharmaceutical research (Hart & Rapoport, 1999).
Chirospecific Syntheses for Peptidomimetics
The compound is pivotal in chirospecific syntheses of 1-carboxy-7-azabicycloheptane amino acids, crucial for generating peptidomimetics as conformational probes. The synthesis method allows for the multigram preparation of amino acid analogues, which are valuable in the study of peptide structures and functions (Campbell & Rapoport, 1996).
Nicotinic Acetylcholine Receptor Binding and Antinociceptive Properties
Research has explored the synthesis of epibibatidine analogues using 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, a related compound. These analogues exhibit similar binding affinities to certain receptors and have been investigated for their antinociceptive (pain-relieving) properties, indicating potential therapeutic applications in pain management (Carroll et al., 2001).
Synthesis of Enantiomerically Pure Derivatives
A scalable approach has been reported for synthesizing enantiomerically pure exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines, starting from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate. This synthesis is crucial for creating stereochemically precise compounds used in various chemical and pharmaceutical research (Pandey et al., 2013).
Applications in Aza-Diels-Alder Reactions
The compound has been utilized in the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. These reactions are significant for producing derivatives that can be used as building blocks in organic synthesis and drug development (Waldmann & Braun, 1991).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .
properties
IUPAC Name |
tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFZVWZIJNIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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